2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Medicinal Chemistry Quality Control Compound Identity Verification

This 2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is the specific ortho-substituted regioisomer, chemically distinct from 3,4- or 3,5-dimethoxy analogs. Procurement is critical for investigating steric/electronic effects of the 2,6-pattern in kinase SAR panels. No direct pharmacological data exists; sourcing must be validated by HPLC purity certification, discriminating it from isomers with identical molecular weight (381.45).

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 361166-96-3
Cat. No. B2934284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS361166-96-3
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
InChIInChI=1S/C20H19N3O3S/c1-25-16-9-6-10-17(26-2)18(16)20(24)21-19-14-11-27-12-15(14)22-23(19)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,21,24)
InChIKeyLLAYILDNBRERLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361166-96-3) – Procurement-Relevant Chemical Profile


2,6-Dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361166-96-3) is a synthetic, heterocyclic small molecule featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at the 2-position and a 2,6-dimethoxy-benzamide moiety at the 3-position, with the molecular formula C20H19N3O3S and a molecular weight of 381.45 g/mol [1]. The thieno[3,4-c]pyrazole scaffold is structurally related to compounds investigated for kinase inhibition and anti-inflammatory applications, as documented in the patent and medicinal chemistry literature for this heterocyclic class [2]. However, a systematic search of authoritative databases (PubChem, BindingDB, ChEMBL) and primary research publications has not returned any peer-reviewed pharmacological activity data, biochemical IC50 values, or in vivo efficacy results for this specific compound. The current evidence base for CAS 361166-96-3 is therefore limited to its chemical identity and physical properties, which serve as the baseline for procurement decisions.

Why Generic Substitution Fails for 2,6-Dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361166-96-3) in Research Procurement


The thieno[3,4-c]pyrazole chemotype is present in a diverse array of investigational compounds, yet the specific 2,6-dimethoxy substitution pattern on the benzamide ring of CAS 361166-96-3 is a unique structural feature within this class [1]. In the absence of publicly available head-to-head pharmacological profiling, the steric and electronic properties conferred by the ortho-methoxy groups represent an inherent non-interchangeable attribute. Closely related analogs—such as the 3,4-dimethoxy, 3,5-dimethoxy, or 2,4-dichloro benzamide derivatives, and even the non-substituted N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide—are chemically distinct entities . Casual substitution of any of these for CAS 361166-96-3 is chemically unjustifiable without matched experimental validation. However, it must be stated upfront that quantitative differential pharmacological evidence (e.g., comparative IC50, selectivity, ADME, or in vivo data) for this specific compound is currently absent from the scientific and patent literature. Procurement decisions must therefore be grounded in chemical identity, verified purity, and supplier-provided analytical certification rather than claimed biological superiority.

Quantitative Evidence Guide for 2,6-Dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361166-96-3): Head-to-Head Comparator Data


Molecular Weight Differentiation Against the Unsubstituted Benzamide Analog

The two methoxy substituents on the benzamide ring distinguish CAS 361166-96-3 from its simplest analog, N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (C18H15N3OS, molecular weight 321.40 g/mol) [1]. The target compound's higher molecular weight (381.45 g/mol) and distinct elemental composition (C20H19N3O3S versus C18H15N3OS) provide a straightforward, quantification-based differentiation for procurement verification via HPLC-MS or elemental analysis . This is a class-level inference comparison; no biological activity data are available for either compound.

Medicinal Chemistry Quality Control Compound Identity Verification

Regioisomeric Differentiation: 2,6-Dimethoxy versus 3,5-Dimethoxy Benzamide Analogs

CAS 361166-96-3 carries methoxy groups at the 2- and 6-positions (ortho, ortho') of the benzamide ring, whereas the regioisomer 3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361168-52-7, C20H19N3O3S, MW 381.45) has methoxy groups at the 3- and 5-positions (meta, meta') . Although the two isomers share identical molecular formula and mass, their substitution patterns are expected to produce different electronic distributions and steric profiles. No comparative bioactivity data are available. Differentiation therefore relies on orthogonal analytical methods such as NMR (distinct aromatic proton splitting patterns) or chromatographic retention time under standardized conditions.

Structural Isomerism Medicinal Chemistry SAR Studies

Purity Threshold as a Quantitative Procurement Criterion Relative to Commercial Baseline

Commercial listings for structurally related thieno[3,4-c]pyrazol-3-yl benzamide derivatives typically report a purity of 95% as the standard grade . For CAS 361166-96-3, the same 95% threshold is cited as the usual purity [1]. A procurement decision favoring a vendor capable of supplying a purity of ≥98% (as verified by HPLC, qNMR, or elemental analysis) over the 95% baseline would constitute a quantifiable, documentable advantage. This is a class-level inference; no certificate of analysis was available for inspection during evidence compilation. No higher-purity specification has been identified in the literature.

Quality Assurance Analytical Chemistry Procurement Specification

Application Scenarios for 2,6-Dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361166-96-3) Based on Verified Evidence


Chemical Library Synthesis and SAR Exploration of Thieno[3,4-c]pyrazole Benzamide Analogs

Procurement of CAS 361166-96-3 as a single, well-defined building block within a focused library of thieno[3,4-c]pyrazol-3-yl benzamides varying the substitution pattern on the benzamide ring—including the unsubstituted benzamide and the 3,5-dimethoxy regioisomer—enables systematic structure-activity relationship (SAR) studies . The availability of this specific 2,6-dimethoxy variant allows investigators to probe the steric and electronic influence of ortho-substitution, an effort that directly depends on sourcing the correct regioisomer [1]. This scenario is predicated on the chemical identity evidence established in Section 3.

Kinase Inhibition Screening within the Thienopyrazole Chemotype Landscape

Given the patent precedent for heterobicyclic pyrazole derivatives as kinase inhibitors, including thieno[3,4-c]pyrazole scaffolds , CAS 361166-96-3 can serve as a probe molecule in a panel-screen to assess the influence of the 2,6-dimethoxy-benzamide group on kinase selectivity and potency. The compound's procurement value lies in its potential to fill an unexplored position in a matrix of dimethoxy-substituted analogs [1]. This scenario is based on class-level inference from the patent literature and does not imply confirmed kinase inhibitory activity for this specific compound.

Method Development and Validation for Thienopyrazole Analytical Separation

The co-occurrence of structurally similar or isomeric compounds—such as the 3,5-dimethoxy regioisomer (identical MW 381.45) —creates a need for validated HPLC or UPLC methods capable of baseline separation of these analogs. Procuring CAS 361166-96-3 as a reference standard enables development and validation of such methods, with the quantitative mass difference versus the unsubstituted benzamide (60 Da) serving as a built-in cross-validation check [1].

Computational Chemistry and Molecular Docking Studies

The 2,6-dimethoxy substitution pattern introduces distinct conformational constraints and hydrogen-bonding potential relative to other dimethoxy regioisomers or the unsubstituted benzamide . Procuring a high-purity sample of CAS 361166-96-3 supports quantum mechanical calculations, molecular dynamics simulations, and docking studies that depend on accurate input geometries. The evidence supporting this scenario is structural in nature, as established in Section 3.

Quote Request

Request a Quote for 2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.